

Synthesis and Characterization of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

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Compound of Interest

Compound Name: 5,5-Diphenyl-2-thiohydantoin

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This technical guide provides an in-depth overview of the synthesis and characterization of **5,5-Diphenyl-2-thiohydantoin** (DPTH), a heterocyclic compound with significant interest in medicinal chemistry due to its biological activities. The document details experimental protocols for its synthesis, presents key characterization data in a structured format, and illustrates the synthetic workflow and a known biological signaling pathway using diagrams.

Introduction

5,5-Diphenyl-2-thiohydantoin, an analog of the antiepileptic drug phenytoin, has garnered attention for its potential therapeutic applications, notably as an anti-proliferative agent.^{[1][2][3]} Its structure, featuring a thiohydantoin core with two phenyl substituents at the C-5 position, is a key determinant of its biological function.^{[3][4]} This guide focuses on the prevalent synthetic route to DPTH via the condensation of benzil with thiourea and outlines the analytical techniques used for its characterization.

Synthesis of 5,5-Diphenyl-2-thiohydantoin

The most common and effective method for synthesizing **5,5-Diphenyl-2-thiohydantoin** is the Biltz synthesis, which involves the condensation of benzil with thiourea in an alkaline medium. Variations of this method have been explored to optimize reaction yields by modifying catalysts, solvents, and reaction conditions.^[5]

The synthesis proceeds through a base-catalyzed condensation reaction, followed by an intramolecular rearrangement analogous to the benzilic acid rearrangement.^[6]

Diagram of the general reaction scheme will be provided in the visualization section.

Two detailed experimental protocols are provided below, based on established literature.

Protocol 1: Synthesis in Aqueous Medium^[5]

- **Reaction Setup:** In a 250 mL Erlenmeyer flask equipped with a condenser, add 50 mL of water.
- **Addition of Reagents:** To the flask, add 50 mmol of benzil, 80 mmol of thiourea, and 60 mmol of sodium hydroxide.
- **Reflux:** Heat the mixture to reflux for 2 hours with continuous stirring.
- **Cooling and Dilution:** After 2 hours, stop heating and continue stirring until the reaction mixture cools to 50-60 °C. Add 50 mL of water.
- **Acidification:** Slowly add 10% (w/v) hydrochloric acid dropwise until the pH of the solution reaches 6-7.
- **Isolation of Crude Product:** Cool the mixture to room temperature. Collect the precipitate by suction filtration, wash with water, and dry to obtain the crude **5,5-Diphenyl-2-thiohydantoin**.
- **Recrystallization:** Recrystallize the crude product from ethanol to obtain the pure white product.

Protocol 2: Synthesis in Ethanol with Mixed Catalyst

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser, place a mixture of benzil (0.025 mol) and thiourea (0.05 mol).
- **Addition of Solvent and Catalyst:** Add 75 mL of absolute ethanol and a catalytic mixture of 5 mL of aniline and 2 mL of concentrated sulfuric acid (97%).

- Reaction: Stir the mixture for a specified duration (typically 1 hour) under reflux.
- Work-up: After the reaction is complete, cool the mixture and isolate the product through filtration and subsequent purification steps as described in the source literature.

Characterization Data

The structural elucidation and purity of the synthesized **5,5-Diphenyl-2-thiohydantoin** are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ N ₂ OS	
Molecular Weight	268.33 g/mol	[7]
Melting Point	232 ± 1 °C	
234-237 °C	[5]	
237-239 °C		
Appearance	White crystalline solid	[5]

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Solvent	Reference
12.2	singlet	1H	H-N3	DMSO-d ₆	
11.4	singlet	1H	H-N1	DMSO-d ₆	
7.0-7.9	multiplet	10H	H-Ar	DMSO-d ₆	

Table 3: ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment	Solvent	Reference
181.25	C=S	DMSO-d ₆	
175.14	C=O	DMSO-d ₆	
138.31	C1' (ipso-carbon of phenyl rings)	DMSO-d ₆	
129.59	C3'	DMSO-d ₆	
128.75	C2'	DMSO-d ₆	
126.53	C4'	DMSO-d ₆	
72.90	C5 (quaternary carbon)	DMSO-d ₆	

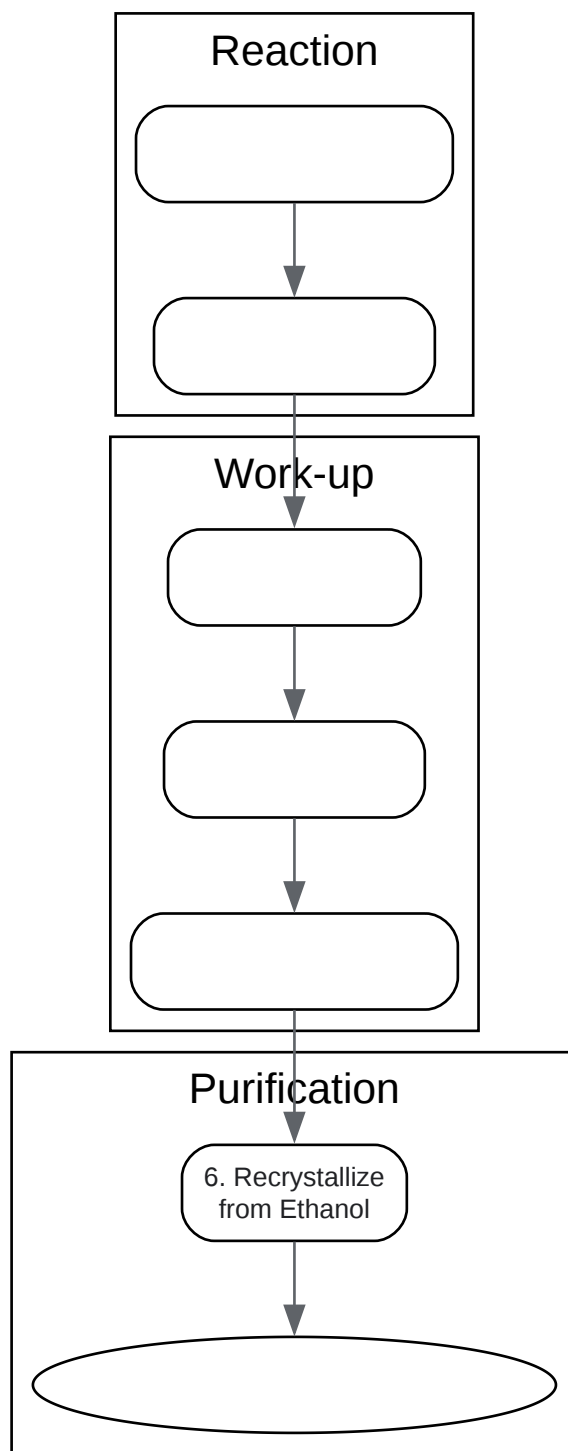
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Key Peaks/Signals	Reference
IR (KBr)	Characterized	[5]
Mass Spectrometry	Characterized	[5]

Mandatory Visualizations

The following diagram illustrates the key steps involved in the synthesis of **5,5-Diphenyl-2-thiohydantoin** as described in Protocol 1.

Synthesis Workflow of 5,5-Diphenyl-2-thiohydantoin

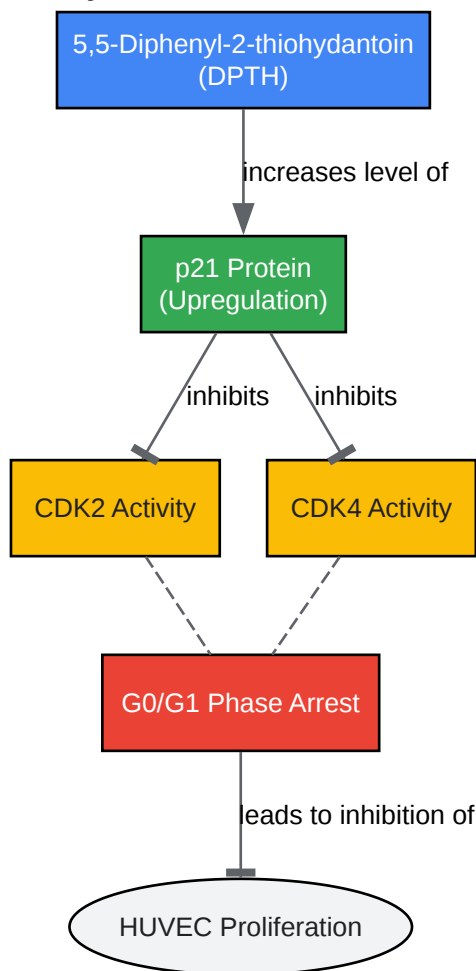


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Caption: A flowchart illustrating the synthesis of **5,5-Diphenyl-2-thiohydantoin**.

5,5-Diphenyl-2-thiohydantoin has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) by arresting the cell cycle at the G0/G1 phase. This effect is mediated through the upregulation of the p21 protein, which in turn inhibits the activity of cyclin-dependent kinases (CDK) 2 and 4.[1]

Signaling Pathway of DPTH in HUVEC Proliferation



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Caption: The inhibitory signaling pathway of DPTH on HUVEC proliferation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **5,5-Diphenyl-2-thiohydantoin**. The detailed experimental protocols and compiled characterization data serve as a valuable resource for researchers in organic and medicinal

chemistry. The visualization of the synthetic workflow and the biological signaling pathway offers a clear and concise understanding of the key processes associated with this compound. Further research into the derivatives of DPTH and their biological activities is a promising area for future drug discovery and development.[1]

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